3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid
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Overview
Description
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid is a complex organic compound characterized by the presence of a pyrazole ring attached to a benzenecarboxylic acid group. This compound is notable for its diverse applications in various scientific fields, ranging from chemistry to biology and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: : This involves the reaction of 3-methyl-2,5-dihydro-1H-pyrazol-5-one with appropriate reagents to introduce the 2-hydroxyethyl group.
Coupling to Benzene Ring: : The synthesized pyrazole derivative is then coupled with a benzenecarboxylic acid derivative through a substitution reaction to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Continuous Flow Chemistry: : Utilizing continuous reactors to streamline the synthesis process.
Optimization of Catalysts: : Employing catalysts to improve the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid can undergo various types of chemical reactions including:
Oxidation: : Introduction of additional oxygen atoms.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Typical conditions involve controlled temperature, pressure, and pH to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used, potentially leading to derivatives with different functional groups.
Scientific Research Applications
3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid has wide-ranging scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interaction with various biological molecules and pathways.
Medicine: : Investigated for potential therapeutic uses due to its unique chemical structure.
Industry: : Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets would require more detailed biological studies.
Comparison with Similar Compounds
When compared to similar compounds, such as 4-(2-hydroxyethyl)pyrazole derivatives or benzenecarboxylic acid analogs, 3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid stands out due to its unique structural features and resultant chemical properties.
List of Similar Compounds
4-(2-hydroxyethyl)pyrazole
3-methyl-5-oxo-2,5-dihydro-1H-pyrazole
Benzenecarboxylic acid derivatives
This comprehensive overview covers the main aspects of this compound. Dive deep into any section that piques your curiosity!
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-11(5-6-16)12(17)15(14-8)10-4-2-3-9(7-10)13(18)19/h2-4,7,14,16H,5-6H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZSMZTAKEYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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